Methyl 2-amino-4-methylfuran-3-carboxylate
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Overview
Description
Methyl 2-amino-4-methylfuran-3-carboxylate is a heterocyclic organic compound that belongs to the furan family This compound is characterized by a furan ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide.
From β-dicarbonyl compounds: Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate.
Industrial Production Methods
Industrial production methods for methyl 2-amino-4-methylfuran-3-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-amino-4-methylfuran-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
Methyl 2-amino-4-methylfuran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .
Comparison with Similar Compounds
Methyl 2-amino-4-methylfuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar structure but with a cyano group instead of a carboxylate ester.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Contains additional ethyl and methoxy groups, leading to different properties.
Ethyl 5-(3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate: Features a pyrrolidine ring, making it a selective β-galactosidase inhibitor.
Properties
IUPAC Name |
methyl 2-amino-4-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMSRLNFTRVNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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